
3-(Benzyloxy)-3-methylbutanamide
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Overview
Description
3-(Benzyloxy)-3-methylbutanamide is an organic compound characterized by a benzyloxy group (-OBn) and a methyl group (-CH₃) attached to the third carbon of a butanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-3-methylbutanamide typically involves the reaction of 3-methylbutanamide with benzyl alcohol in the presence of a suitable catalyst. One common method includes the use of acid catalysts to facilitate the nucleophilic substitution reaction, resulting in the formation of the benzyloxy group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can convert the amide group to an amine, resulting in the formation of 3-(Benzyloxy)-3-methylbutylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly employed.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: 3-(Benzyloxy)-3-methylbutylamine.
Substitution: Various substituted butanamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-3-methylbutanamide involves its interaction with specific molecular targets. For instance, it may act on enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-(Benzyloxy)-3-methylbutanamide with structurally related compounds from the evidence:
*Inferred molecular formula based on structural analogs.
Physicochemical Properties
- Stability: Benzyloxy groups are stable under basic conditions but cleaved via hydrogenolysis, contrasting with ’s cyclobutanone, which requires low-temperature storage .
Research Findings and Implications
- Catalytic Applications : highlights the role of amides as directing groups in metal-catalyzed reactions, suggesting this compound could facilitate similar C–H functionalization .
- Synthetic Flexibility : Benzyl-protected intermediates (e.g., ) demonstrate the versatility of benzyloxy groups in multi-step syntheses, which may extend to the target compound .
- Biological Potential: Amino acid derivatives () and carboxylic acids () show bioactivity, implying that the target amide could be modified for pharmacological studies .
Biological Activity
3-(Benzyloxy)-3-methylbutanamide is a compound of interest due to its potential biological activities, particularly in the context of neurological disorders and anticonvulsant properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound features a benzyloxy group attached to a 3-methylbutanamide backbone. The presence of the benzyloxy moiety is significant as it influences the compound's pharmacological properties. The chemical structure can be represented as follows:
Research indicates that compounds with similar structures exhibit activity on voltage-gated sodium channels, which are critical in neuronal excitability. The incorporation of the benzyloxy group has been shown to enhance sodium channel slow inactivation, an important mechanism for preventing excessive neuronal firing associated with seizures .
Sodium Channel Modulation
In a study assessing various compounds, including those with the benzyloxyphenyl pharmacophore, it was found that these compounds significantly increased sodium channel slow inactivation. This effect was measured using whole-cell patch-clamp electrophysiology, demonstrating that this compound could potentially act as an anticonvulsant by stabilizing inactive states of sodium channels .
Biological Activity and Efficacy
The biological evaluation of this compound has highlighted its anticonvulsant activity. In animal models, particularly the maximal electroshock seizure (MES) test, compounds structurally related to this compound displayed significant protective effects against seizures .
Case Studies
- Anticonvulsant Activity : In a series of experiments, derivatives of N-benzyl 2-amino-3-methylbutanamide were tested for their anticonvulsant properties. The results indicated that modifications at specific sites could enhance seizure protection, suggesting that this compound may possess similar or superior efficacy .
- Sodium Channel Studies : A detailed analysis revealed that specific substitutions on the benzyloxy group could lead to pronounced effects on sodium channel modulation. For instance, the introduction of small nonpolar substituents at the 3-oxy site resulted in enhanced anticonvulsant activity .
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- Substituent Size : Smaller substituents at the 3-oxy site favor anticonvulsant activity.
- Hydrophobic Interactions : Increased hydrophobicity correlates with enhanced binding to sodium channels.
- Polar Modifications : Certain polar groups can either enhance or diminish biological activity depending on their placement within the molecule .
Data Table: Biological Activity Summary
Compound Name | Structure Type | Anticonvulsant Activity | Sodium Channel Modulation |
---|---|---|---|
This compound | Benzyloxy-substituted amide | Significant | Enhanced slow inactivation |
N-benzyl 2-amino-3-methylbutanamide | Benzyl-substituted amine | Moderate | Moderate |
(R)-N-benzyl-2-acetamido-3-methoxypropionamide | Acetamido-substituted amide | High | Strong |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-(Benzyloxy)-3-methylbutanamide?
The synthesis typically involves amidation of 3-(Benzyloxy)-3-methylbutanoic acid using coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) to activate the carboxylic acid. Protection of the benzyloxy group during synthesis may be required to prevent undesired side reactions. Multi-step protocols, including solvent optimization (e.g., DMF or THF) and purification via column chromatography, are critical for high yields .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- 1H and 13C NMR : To confirm the benzyloxy group (δ ~4.5 ppm for –OCH2Ph) and amide proton (δ ~6.5–7.5 ppm).
- IR Spectroscopy : Verification of the amide C=O stretch (~1650–1680 cm⁻¹) and N–H bend (~1550 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS for molecular ion validation (e.g., [M+H]+ at m/z 236.1).
Q. How does the benzyloxy group influence the compound’s stability under acidic or basic conditions?
The benzyloxy group is susceptible to hydrogenolysis (e.g., using Pd/C and H₂) or acid-catalyzed cleavage. Stability studies in varying pH buffers (e.g., pH 2–12) combined with HPLC monitoring can quantify degradation pathways. The amide bond is generally stable under mild conditions but hydrolyzes under prolonged acidic/basic treatment .
Advanced Research Questions
Q. How can researchers resolve conflicting data in reaction yields during scale-up synthesis?
Contradictions often arise from solvent polarity or temperature gradients. Systematic Design of Experiments (DoE) can optimize parameters:
- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene).
- Catalyst Loading : Vary EDCl/HOBt ratios (1.0–2.0 equiv).
- In-line Analytics : Use FTIR or ReactIR to track intermediate formation in real-time .
Q. What strategies mitigate byproduct formation in the amidation of 3-(Benzyloxy)-3-methylbutanoic acid?
Common byproducts (e.g., unreacted acid or over-alkylation products) can be minimized by:
- Stoichiometric Control : Limit coupling agent excess to ≤1.2 equiv.
- Protection/Deprotection : Temporarily protect reactive sites with tert-butyldimethylsilyl (TBDMS) groups.
- Chromatographic Purity Checks : Use reverse-phase HPLC with UV detection (λ = 254 nm) .
Q. How does the compound’s stereoelectronic profile affect its interaction with enzyme active sites?
Computational docking (e.g., AutoDock Vina) can model interactions between the benzyloxy group and hydrophobic enzyme pockets. Experimental validation via kinetic assays (e.g., IC50 determination) or surface plasmon resonance (SPR) quantifies binding affinity. Comparative studies with analogs lacking the benzyloxy group highlight its role in modulating activity .
Q. What analytical approaches identify trace impurities in this compound batches?
Advanced hyphenated techniques include:
- LC-MS/MS : Fragmentation patterns to differentiate isobaric impurities.
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals from structurally similar contaminants.
- X-ray Crystallography : Confirm molecular packing and purity in crystalline form .
Q. Methodological Considerations
- Data Contradiction Analysis : For inconsistent reaction outcomes, cross-validate results using orthogonal techniques (e.g., GC-MS vs. NMR) and replicate under inert atmospheres to rule out oxidation .
- Biological Assay Design : Use structure-activity relationship (SAR) studies to correlate substituent effects (e.g., benzyloxy vs. methoxy) with bioactivity. Include positive/negative controls (e.g., known enzyme inhibitors) .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-methyl-3-phenylmethoxybutanamide |
InChI |
InChI=1S/C12H17NO2/c1-12(2,8-11(13)14)15-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,13,14) |
InChI Key |
LAAYAUUSUDSLIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)N)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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